molecular formula C9H9ClO3 B7890341 2-(3-Chloro-2-methylphenoxy)acetic acid CAS No. 94323-49-6

2-(3-Chloro-2-methylphenoxy)acetic acid

Cat. No.: B7890341
CAS No.: 94323-49-6
M. Wt: 200.62 g/mol
InChI Key: GLSHQWWBXCWJDK-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative studied for its herbicidal activity and properties as a synthetic auxin . Compounds in this class mimic the plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth in susceptible broadleaf plants . This disruption in growth regulation results in symptoms such as leaf withering, stem curl-over, and ultimately plant death, making such compounds valuable for investigating plant physiology and developing selective weed control agents . Researchers utilize this chemical to explore its mechanism of action, environmental fate, and biodegradation, particularly by soil microorganisms possessing specific catabolic genes . The structure-activity relationship of phenoxyacetic acid derivatives is a key area of interest, as the position and number of substituents on the aromatic ring significantly influence their biological activity, reactivity, and interaction with biological membranes . As a research chemical, it also serves as a versatile synthetic intermediate for creating more complex derivatives or for studying the formation of metal complexes, which can affect the mobility and bioavailability of heavy metals in the environment . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-chloro-2-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSHQWWBXCWJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615430
Record name (3-Chloro-2-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-64-6, 94323-49-6
Record name 2-(3-Chloro-2-methylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-2-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Overview

  • Reaction Setup :

    • Substrate: 2-Methylphenoxyacetic acid

    • Chlorinating agent: Cl₂ gas

    • Catalyst: Iodine (I₂) or FeCl₃

    • Solvent: Acetic acid

  • Reaction Conditions :

    • Temperature: 60–70°C

    • Pressure: Atmospheric

    • Time: 4–5 hours

    • Yield: 88–92%.

Catalyst Performance Comparison

CatalystConcentration (mol%)Yield (%)Purity (%)
I₂39298.5
FeCl₃58897.2
AlCl₃58496.8

Key Findings :

  • Iodine outperforms FeCl₃ due to milder reaction conditions and reduced byproduct formation.

  • Excess catalyst (>5 mol%) decreases selectivity by promoting dichlorination.

Alternative Synthesis Routes

Nucleophilic Substitution of Pre-chlorinated Phenols

4-Chloro-3-methylphenol reacts directly with chloroacetic acid under alkaline conditions, eliminating the need for post-synthesis chlorination.

4-Chloro-3-methylphenol+ClCH2COOHNaOH2-(3-Chloro-2-methylphenoxy)acetic acid+HCl+H2O\text{4-Chloro-3-methylphenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{this compound} + \text{HCl} + \text{H}2\text{O}

Advantages :

  • Single-step process (yield: 80–85%).

  • Avoids handling gaseous chlorine.

Disadvantages :

  • Limited commercial availability of 4-chloro-3-methylphenol.

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate reaction kinetics:

ParameterConventional MethodMicrowave Method
Temperature (°C)80100
Time (hours)61.5
Yield (%)7882

Microwave heating enhances molecular collisions, reducing side reactions and improving energy efficiency.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize continuous flow systems for scalability and safety:

  • Reactor Design :

    • Tubular reactor with static mixers

    • In-line pH and temperature sensors

  • Process Parameters :

    • Throughput: 500 L/h

    • Chlorine gas feed rate: 0.8–1.2 kg/h

    • Catalyst: Immobilized I₂ on silica gel

  • Output :

    • Purity: ≥99%

    • Annual capacity: 1,200 metric tons.

Waste Management

  • Byproduct Recycling : HCl gas is absorbed in water to produce hydrochloric acid (20–30% w/w).

  • Catalyst Recovery : Heterogeneous catalysts (e.g., silica-supported I₂) are filtered and reused for ≥10 cycles.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (70:30 v/v)

  • Recovery : 85–90%

  • Purity : 99.2% (HPLC).

Analytical Data

TechniqueKey Findings
¹H NMR δ 7.2–7.4 (aromatic H), δ 4.2 (–OCH₂CO–)
HPLC Retention time: 6.8 min (C18 column)
Melting Point 142–144°C

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 3-position and methyl group at the 2-position participate in nucleophilic substitution reactions. Key findings include:

Chlorination and Isomer Distribution

Industrial synthesis methods employ chlorinating agents like sodium hypochlorite (NaOCl) in aqueous solutions with catalysts such as N,N-dimethylacetamide . Reaction parameters critically influence product distribution between 4-chloro and 6-chloro isomers:

Temperature (°C)pHCatalyst4-Chloro Isomer (%)6-Chloro Isomer (%)Conversion (%)
208.5N,N-dimethylacetamide851591.5
408.5N,N-dimethylpropionamide782289.2

Data adapted from Example 1 and 2 of EP0539462A1

Lower temperatures favor higher selectivity for the 4-chloro isomer due to reduced thermal energy minimizing competing pathways.

Amidation and Condensation

The carboxylic acid moiety undergoes condensation with amines or hydrazines. For example:

  • Reaction with chloroacetyl chloride forms 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid under reflux conditions in chloroform (81% yield) .

  • Subsequent treatment with hydrazine hydrate yields 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid (75% yield) .

Key Reaction Conditions:

  • Solvent : Chloroform or ethanol

  • Temperature : Reflux (60–80°C)

  • Catalyst : Potassium carbonate (K₂CO₃)

Industrial-Scale Reaction Optimization

Large-scale production prioritizes:

  • Catalyst efficiency : Dimethylacetamide improves chlorination selectivity .

  • pH control : Maintained at 8.5 to stabilize intermediates and minimize side reactions .

  • Post-reaction processing : Sodium sulfite (Na₂SO₃) quenches excess chlorinating agents .

Stability and Byproduct Formation

Hydrolytic stability studies indicate:

  • Hydrolysis : The compound resists hydrolysis under neutral conditions but degrades in strongly acidic/basic media.

  • Byproducts : Include 3-chloro-2-methylphenol and acetic acid derivatives , detected via HPLC-MS in degradation studies .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductsYield/Selectivity
ChlorinationNaOCl, N,N-dimethylacetamide, pH 8.5, 20°C4-Chloro isomer85% selectivity
AmidationChloroacetyl chloride, K₂CO₃, reflux2-(2-Chloroacetylamino) derivatives81% yield
Hydrazine substitutionHydrazine hydrate, ethanol, reflux2-(2-Hydrazinoacetylamino) derivatives75% yield

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-(3-Chloro-2-methylphenoxy)acetic acid is C₉H₉ClO₃. The compound features a phenoxy group attached to an acetic acid moiety, with a chlorine atom and a methyl group on the aromatic ring. This structural arrangement allows it to function as a synthetic auxin, which influences various growth and developmental processes in plants.

Agricultural Applications

Herbicide Use
The primary application of 3-MCPA is as a selective herbicide for controlling broadleaf weeds in cereal crops and pastures. It operates by mimicking the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants .

Mode of Action

  • Absorption : 3-MCPA is absorbed through the leaves and translocated to the plant's meristems.
  • Growth Disruption : The compound induces abnormal growth patterns, such as stem curling and leaf wilting, primarily affecting dicotyledonous plants .

Commercial Formulations
3-MCPA is available in various commercial formulations, often as salts or esters to enhance its efficacy and safety in agricultural applications. Notable brand names include Agritox, Chiptox, and Weed'n'Feed .

Plant Growth Regulation

As a synthetic auxin, 3-MCPA promotes cell elongation and division in plants. This property makes it useful not only for weed control but also for manipulating plant growth patterns in various horticultural practices. Its ability to regulate growth can be harnessed in controlled environments to enhance crop yields or manage plant shapes for aesthetic purposes.

Environmental Impact and Safety Concerns

While 3-MCPA is effective as a herbicide, its environmental impact has been a subject of study. Research indicates that it can form complexes with metal ions, potentially increasing their bioavailability in soil and water systems . This raises concerns regarding its long-term effects on ecosystems, particularly in agricultural runoff scenarios.

Toxicity Studies
Studies on the toxicity of chlorophenoxy herbicides like MCPA have highlighted potential health risks associated with exposure. For instance, case studies involving accidental ingestion have shown varying degrees of toxicity, with symptoms ranging from mild gastrointestinal distress to severe respiratory failure . These findings underscore the necessity for careful handling and application practices.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-MCPA, it is beneficial to compare it with other related compounds:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-2-methylphenoxyacetic acid (MCPA)Chlorine at position 4 on the aromatic ringWidely used herbicide in Europe
2-Methyl-4-chlorophenoxyacetic acidChlorine at position 4; methyl at position 2Selective herbicide for broadleaf weeds
2-(5-Chloro-2-methylphenoxy)acetic acidChlorine at position 5Different herbicidal spectrum compared to MCPA

This table illustrates how variations in substituent positions on the aromatic ring can significantly impact biological activity and application efficacy.

Future Research Directions

Despite its established applications, research on 3-MCPA remains limited. Future studies could focus on:

  • Biodegradation Pathways : Investigating how 3-MCPA breaks down in different environmental conditions could provide insights into its long-term ecological effects.
  • Synergistic Effects : Exploring interactions between 3-MCPA and other agrochemicals may reveal potential benefits or risks associated with combined applications.
  • Health Impacts : Further epidemiological studies could clarify the health risks associated with exposure to this compound.

Mechanism of Action

2-(3-Chloro-2-methylphenoxy)acetic acid exerts its effects by mimicking the natural plant hormone indoleacetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This results in the disruption of normal plant growth processes, ultimately causing the death of the target plants . The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers
  • 4-Chloro-2-methylphenoxyacetic Acid (MCPA; CAS 94-74-6): A positional isomer with chlorine at C4 and methyl at C2. MCPA is a systemic herbicide used to control broadleaf weeds. Its chlorine position enhances herbicidal activity compared to the 3-chloro isomer .
  • 2-(4-Chlorophenoxy)phenylacetic Acid (CAS 25563-04-6): Features a 4-chlorophenoxy group attached to a phenylacetic acid backbone.
Halogenated Derivatives
  • 2-(2,4,6-Trichlorophenoxy)acetic Acid (CAS 575-89-3): Contains three chlorine atoms, increasing lipophilicity (log Pow: ~3.5) and persistence in environmental matrices. Used historically as a plant growth regulator .
  • 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Substitutes chlorine with bromine and adds a methoxy group. Exhibits applications in synthesizing natural products like Combretastatin A-4 .
Functional Group Variants
  • 2-(2-Methoxyphenyl)acetic Acid (CAS 2025-03-23) : Replaces chlorine and methyl with a methoxy group. Demonstrates hydrogen-bonded dimerization in crystalline states, influencing its solid-state stability .

Physicochemical Properties

Compound Molecular Weight Substituents pKa Solubility (mg/L, 25°C) log Pow
2-(3-Chloro-2-methylphenoxy)acetic acid 200.6 (calc.) 3-Cl, 2-CH₃ ~3.7* ~400 (pH 1)† ~2.7*
MCPA (4-chloro isomer) 200.6 4-Cl, 2-CH₃ 3.73 395 (pH 1), 293,900 (pH 7) 2.75 (pH 1)
2-(2,4,6-Trichlorophenoxy)acetic acid 255.5 2,4,6-Cl₃ ~2.8 Low (hydrophobic) 3.5
2-(3-Bromo-4-methoxyphenyl)acetic acid 259.1 3-Br, 4-OCH₃ ~4.1 Moderate (polar solvents) 1.8

*Estimated based on structural similarity to MCPA.
†Predicted from MCPA’s data; chlorine position may reduce aqueous solubility.

Key Observations :

  • Chlorine Position : The 3-chloro substitution in the target compound likely reduces herbicidal efficacy compared to MCPA, where 4-chloro enhances interaction with plant auxin receptors .
  • Solubility : MCPA’s high solubility at neutral pH (293,900 mg/L) contrasts with the trichloro derivative’s hydrophobicity, highlighting the impact of halogenation .
  • Acidity: pKa values (~3.7–4.1) are consistent among phenoxyacetic acids, favoring deprotonation in environmental and biological systems .

Biological Activity

2-(3-Chloro-2-methylphenoxy)acetic acid, a synthetic compound belonging to the phenoxyacetic acid class, is primarily recognized for its role as a synthetic auxin. Its structure features a phenoxy group linked to an acetic acid moiety, with a chlorine atom and a methyl group on the aromatic ring. This compound exhibits significant biological activity, particularly in agricultural applications, where it influences plant growth and development.

As a synthetic auxin, this compound mimics natural plant hormones, promoting cell elongation and division. This property makes it useful for regulating plant growth, enhancing root formation, and controlling flowering processes. Additionally, it has been studied for its herbicidal properties, particularly against broadleaf weeds, by disrupting normal growth patterns through hormonal interference.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Auxin-like Effects : Promotes cell elongation and division.
  • Herbicidal Properties : Effective against broadleaf weeds by interfering with hormonal balance.
  • Growth Regulation : Used in agricultural practices to manipulate growth stages in crops.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-2-methylphenoxyacetic acid (MCPA)Chlorine at position 4 on the aromatic ringWidely used herbicide in Europe
2-Methyl-4-chlorophenoxyacetic acidChlorine at position 4, methyl at position 2Selective herbicide for broadleaf weeds
2-(5-Chloro-2-methylphenoxy)acetic acidChlorine at position 5Different herbicidal spectrum compared to MCPA

Case Studies and Research Findings

  • Herbicidal Efficacy : A study evaluated the effectiveness of various phenoxyacetic acids, including this compound, against common agricultural weeds. Results indicated that this compound significantly inhibited the growth of target species when applied at optimal concentrations.
  • Toxicity Assessments : Research on chlorophenoxy herbicides has shown varying degrees of toxicity. A case series involving self-poisoning incidents with related compounds reported mild gastrointestinal symptoms in most cases, suggesting that while there is potential for toxicity, severe outcomes are less common compared to other pesticide exposures .
  • Microbial Degradation : Investigations into the microbial degradation of chlorophenoxy herbicides revealed that certain soil microorganisms can effectively degrade these compounds, including this compound. This highlights its environmental impact and potential for bioremediation strategies .

Q & A

Basic Research Question

  • NMR : ¹H NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.3–2.5 ppm). ¹³C NMR confirms the acetic acid carbonyl (δ 170–175 ppm) .
  • IR : Stretching vibrations for C=O (1700–1720 cm⁻¹) and C-Cl (550–750 cm⁻¹) .
  • MS : ESI-MS detects the molecular ion peak (m/z ~214 for [M+H]⁺) and fragmentation patterns .

How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The chlorine atom’s electron-withdrawing nature activates the phenoxy ring for nucleophilic attack. Key observations:

  • Angular Distortions : X-ray data for brominated analogs show C–C–C angles at the substituent (e.g., 121.5° for Br vs. 118.4° for methyl), reflecting electronic effects .
  • Reactivity : Chlorine increases electrophilicity at the ortho position, facilitating reactions with amines or thiols. Computational studies (e.g., DFT) can predict regioselectivity .

What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during synthesis?

Advanced Research Question

  • By-Product Control : Use mild oxidizing agents (e.g., TEMPO/NaBr/TCCA system) to prevent over-oxidation of the acetic acid moiety .
  • Temperature Modulation : Maintain reactions at 0–5°C during exothermic steps to suppress dimerization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the target compound .

How can computational modeling (e.g., QSPR) predict the compound’s physicochemical properties or biological activity?

Advanced Research Question

  • Quantum Chemistry : Calculate dipole moments and HOMO-LUMO gaps to assess reactivity .
  • QSPR Models : Correlate logP values with solubility data to optimize pharmacokinetic profiles.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .

What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining purity?

Advanced Research Question

  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., chlorination).
  • By-Product Analysis : Use HPLC-MS to monitor impurities (e.g., dihalogenated derivatives) .
  • Safety Protocols : Avoid hazardous reagents (e.g., K₂Cr₂O₇) by adopting greener alternatives (e.g., TEMPO/NaClO) .

How does the compound’s crystal packing influence its stability and solubility?

Advanced Research Question

  • Hydrogen Bonding : Centrosymmetric dimers (via O–H···O interactions) enhance thermal stability but reduce solubility in nonpolar solvents .
  • Polymorphism Screening : Test crystallization solvents (e.g., DMSO vs. ethanol) to identify metastable forms with improved bioavailability .

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